molecular formula C6H7N3O4 B13474168 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13474168
M. Wt: 185.14 g/mol
InChI Key: OYNVOGGLMYITMM-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The methoxycarbonyl and carboxylic acid groups can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of efficient catalysts and solvents. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with desired properties.

    Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological molecules.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The methoxycarbonyl and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound has a furan ring instead of a triazole ring, leading to different chemical properties and reactivity.

    5-(Methoxycarbonyl)picolinic acid:

Uniqueness

5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the triazole ring with methoxycarbonyl and carboxylic acid groups makes this compound versatile for various applications in research and industry.

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

5-methoxycarbonyl-2-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C6H7N3O4/c1-9-7-3(5(10)11)4(8-9)6(12)13-2/h1-2H3,(H,10,11)

InChI Key

OYNVOGGLMYITMM-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)C(=O)OC)C(=O)O

Origin of Product

United States

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